N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic introduction of steric hindrance and specific electronic effects is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9)[1] is a highly functionalized, sterically encumbered tertiary amide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural properties, chemical behavior, and step-by-step methodologies for its synthesis and downstream application in palladium-catalyzed cross-coupling.
Structural and Electronic Profiling
The architectural complexity of this molecule is driven by three distinct structural motifs, each contributing to its utility in drug discovery:
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N-Methylation: The tertiary amide lacks a hydrogen-bond donor. This disrupts traditional intermolecular hydrogen bonding networks, lowering the desolvation energy required for the molecule to pass through lipid bilayers, thereby enhancing membrane permeability. Furthermore, the N-methyl group alters the cis/trans rotamer equilibrium of the amide bond, locking the molecule into specific conformational states.
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Atropisomerism via the ortho-Bromo Substituent: The bulky bromine atom at the ortho position of the aniline ring, combined with the N-methyl group, creates severe steric clash. This results in a high rotational energy barrier ( ΔErot ) around the N−Caryl bond. In medicinal chemistry, this restricted rotation gives rise to atropisomerism —a form of axial chirality[2]. Engineering a σ -bond with restricted rotation limits the number of accessible conformations, minimizing the entropic penalty upon target binding[2]. While rapidly interconverting atropisomers are often treated as achiral in bulk, they can bind to protein targets in a highly enantioselective fashion[3].
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3-(Trifluoromethyl) Group: The CF3 moiety is a privileged electron-withdrawing group. Placed at the meta position of the benzoyl ring, it significantly increases the molecule's lipophilicity (LogP) while shielding adjacent C−H bonds from cytochrome P450-mediated oxidative metabolism, thus improving the metabolic half-life of downstream derivatives.
Physicochemical Properties
The quantitative data for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is summarized in the table below to facilitate rapid analytical reference[1].
| Property | Value / Description |
| Chemical Formula | C15H11BrF3NO |
| Molecular Weight | 358.16 g/mol |
| CAS Registry Number | 883106-32-9 |
| Topological Polar Surface Area (TPSA) | 20.31 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Rotatable Bonds | 3 |
| Predicted LogP | ~4.5 |
Synthetic Methodologies & Experimental Protocols
The synthesis of this sterically hindered amide requires highly reactive electrophiles. Standard peptide coupling reagents (e.g., EDC, HATU) with the corresponding carboxylic acid often fail due to the poor nucleophilicity of the ortho-bromo-N-methylaniline. Therefore, a modified Schotten-Baumann approach utilizing an acid chloride is mandated.
Workflow for the synthesis of the sterically hindered tertiary benzamide core.
Protocol A: Synthesis of the Core Scaffold
Objective: High-yield synthesis of the target amide via a self-validating nucleophilic acyl substitution.
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Preparation & Inert Atmosphere: Dissolve 2-bromo-N-methylaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a dry nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
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Causality: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride, while still effectively scavenging the HCl byproduct.
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Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise over 15 minutes.
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Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing thermal degradation and limiting the formation of dark, tarry byproducts.
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In-Process Control (IPC) & Self-Validation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Validation: The reaction is deemed complete when the aniline peak ( m/z 186) is consumed and the product mass ( [M+H]+ at m/z 358.1) dominates the chromatogram. If >5% starting material persists, spike with an additional 0.1 eq of acid chloride.
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Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Causality: The acidic wash protonates and removes any unreacted aniline and the DIPEA base into the aqueous phase, ensuring a highly pure crude product.
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Downstream Application: Palladium-Catalyzed Cross-Coupling
The primary utility of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide lies in its ortho-bromo handle. This acts as a prime electrophilic site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [4]. This reaction is a cornerstone in the synthesis of biaryl compounds, utilizing an organoboron reagent and an organic halide under basic conditions to form robust C-C bonds[5].
Divergent downstream reactivity profile utilizing the ortho-bromo handle.
Protocol B: Suzuki-Miyaura Biaryl Coupling
Objective: Chemoselective C-C bond formation to generate a highly functionalized biaryl system.
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Reaction Setup: In a Schlenk flask, combine the benzamide core (1.0 eq, 5 mmol), a selected arylboronic acid (1.2 eq), and K2CO3 (2.0 eq). Suspend the mixture in a biphasic solvent system of 1,4-dioxane/water (4:1 v/v, 0.1 M).
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Causality: The biphasic system is critical; dioxane solubilizes the highly lipophilic organic substrates, while water dissolves the inorganic base required to activate the boronic acid into a reactive boronate complex for the transmetalation step.
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Degassing: Sparge the mixture with argon for 15 minutes.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species into inactive Pd(II) oxides, killing the catalytic cycle.
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Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq) and heat the reaction to 90 °C.
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Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is explicitly chosen for its large bite angle (~99°). This wide angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted arenes.
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IPC & Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) after 4 hours.
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Validation: The starting bromide (UV active, Rf ~0.5) should disappear, replaced by a lower Rf spot corresponding to the biaryl product.
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Purification: Cool to room temperature, filter through a pad of Celite to remove the precipitated palladium black, extract with EtOAc, and purify via flash column chromatography.
References
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OChem Incorporation. "Amides - OChem Incorporation." OChem Inc. URL: [Link]
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Laplante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry, PMC, NIH. URL: [Link]
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"Suzuki reaction." Wikipedia. URL: [Link]
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Perreault, S., et al. "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors." Accounts of Chemical Research, ACS Publications. URL: [Link]
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"Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL: [Link]
